acetate CAS No. 333441-77-3](/img/structure/B411043.png)
Ethyl [(3,5-dimethylphenyl)amino](oxo)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3,5-dimethylphenyl)aminoacetate is an organic compound with the molecular formula C12H15NO3. It contains a total of 31 atoms, including 15 hydrogen atoms, 12 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms . This compound is characterized by its ester and secondary amide functional groups, as well as its aromatic ring structure .
Preparation Methods
The synthesis of ethyl (3,5-dimethylphenyl)aminoacetate typically involves the reaction of 3,5-dimethylaniline with ethyl oxalyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Ethyl (3,5-dimethylphenyl)aminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Ethyl (3,5-dimethylphenyl)aminoacetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl (3,5-dimethylphenyl)aminoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Ethyl (3,5-dimethylphenyl)aminoacetate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester with a similar structure but lacking the aromatic amine group.
3,5-Dimethylaniline: An aromatic amine with a similar structure but lacking the ester group.
N-Phenylglycine ethyl ester: A compound with both ester and aromatic amine groups but differing in the substitution pattern on the aromatic ring.
Ethyl (3,5-dimethylphenyl)aminoacetate is unique due to its specific combination of functional groups and substitution pattern, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(3,5-dimethylanilino)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-4-16-12(15)11(14)13-10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJJGIFXPNDYGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=CC(=C1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
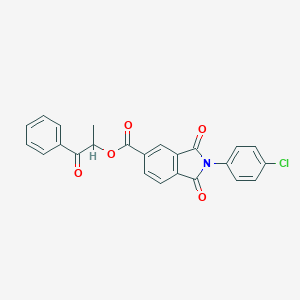
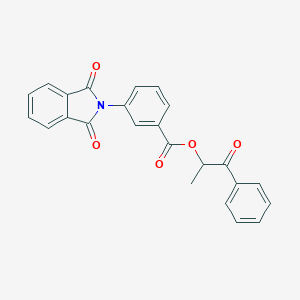
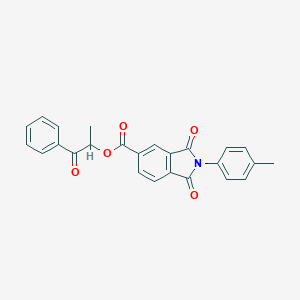
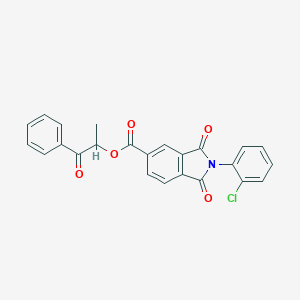
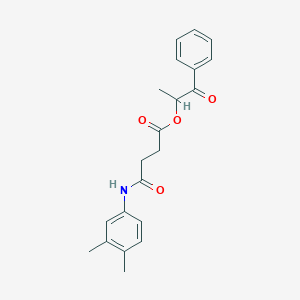
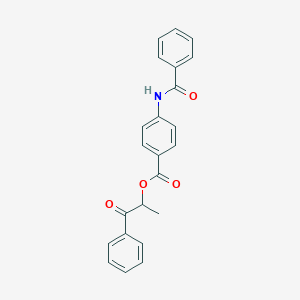
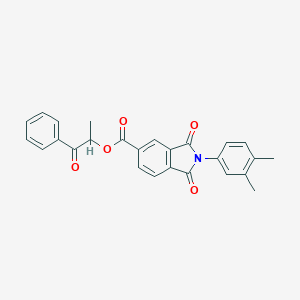
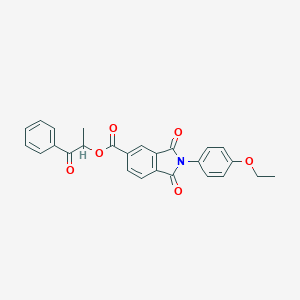
![1-Oxo-1-phenylpropan-2-yl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B410976.png)
![1-oxo-1-phenylpropan-2-yl 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B410977.png)
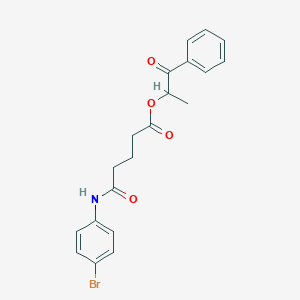
![1-Methyl-2-oxo-2-phenylethyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B410980.png)
![N-[4-(cyanomethyl)phenyl]-2-{3-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B410981.png)
![N-[4-(benzyloxy)phenyl]-2-[5-chloro-2-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B410983.png)
